molecular formula C13H21NO6 B2495311 rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl]aceticacid CAS No. 2260937-85-5

rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl]aceticacid

Cat. No.: B2495311
CAS No.: 2260937-85-5
M. Wt: 287.312
InChI Key: RIGIUTCJAUSCIB-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl]acetic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a carboxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl]acetic acid typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl]acetic acid is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-[(3S,4S)-4-(carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO6/c1-13(2,3)20-12(19)14-6-8(4-10(15)16)9(7-14)5-11(17)18/h8-9H,4-7H2,1-3H3,(H,15,16)(H,17,18)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGIUTCJAUSCIB-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)CC(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)CC(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.